3-Bromo-2,2-bis(bromomethyl)propyl acetate
Overview
Description
“3-Bromo-2,2-bis(bromomethyl)propyl acetate” is a chemical compound with the CAS Number: 3580-97-0 and the molecular formula: C7H11Br3O2 . It is also known by other names such as [3-bromo-2,2-bis(bromomethyl)propyl] acetate and NSC135981 .
Molecular Structure Analysis
The molecular weight of “3-Bromo-2,2-bis(bromomethyl)propyl acetate” is 366.87 g/mol . The InChI representation of the molecule is InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3
. The Canonical SMILES representation is CC(=O)OCC(CBr)(CBr)CBr
.
Physical And Chemical Properties Analysis
The physical form of “3-Bromo-2,2-bis(bromomethyl)propyl acetate” can be solid, lump, or liquid . The computed properties include a topological polar surface area of 26.3 Ų, a complexity of 137, and a rotatable bond count of 6 . The compound is insoluble in water .
Scientific Research Applications
It’s worth noting that the use of such compounds can vary greatly depending on the specific field of study and the nature of the research being conducted. They might be used in the synthesis of other organic compounds, in the study of enzyme kinetics, or in the investigation of the effects of drugs on biological systems .
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Organic Synthesis : As a brominated compound, it can be used in organic synthesis for the creation of other complex organic molecules. Brominated compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
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Pharmaceutical Research : Given its unique structure, it could potentially be used in pharmaceutical research for the development of new drugs. The bromine atoms could potentially interact with biological targets in unique ways, leading to novel pharmacological effects .
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Material Science : In material science, brominated compounds are often used in the creation of flame retardants. These compounds can be incorporated into various materials to improve their fire resistance .
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Analytical Chemistry : It could potentially be used as a standard or reagent in analytical chemistry. Brominated compounds can be useful for various types of chemical analyses .
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Environmental Science : In environmental science, it could potentially be used in studies investigating the environmental fate and transport of brominated organic compounds .
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Chemical Education : It could be used in chemical education as a teaching tool. The synthesis and reactions of brominated compounds can be used to illustrate various chemical concepts .
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Flame Retardants : In material science, brominated compounds like this one are often used in the creation of flame retardants. These compounds can be incorporated into various materials to improve their fire resistance .
-
Organic Synthesis : As a brominated compound, it can be used in organic synthesis for the creation of other complex organic molecules. Brominated compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
-
Pharmaceutical Research : Given its unique structure, it could potentially be used in pharmaceutical research for the development of new drugs. The bromine atoms could potentially interact with biological targets in unique ways, leading to novel pharmacological effects .
-
Analytical Chemistry : It could potentially be used as a standard or reagent in analytical chemistry. Brominated compounds can be useful for various types of chemical analyses .
-
Environmental Science : In environmental science, it could potentially be used in studies investigating the environmental fate and transport of brominated organic compounds .
-
Chemical Education : It could be used in chemical education as a teaching tool. The synthesis and reactions of brominated compounds can be used to illustrate various chemical concepts .
Safety And Hazards
properties
IUPAC Name |
[3-bromo-2,2-bis(bromomethyl)propyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKJDSDREJCMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CBr)(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300329 | |
Record name | 3-bromo-2,2-bis(bromomethyl)propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,2-bis(bromomethyl)propyl acetate | |
CAS RN |
3580-97-0 | |
Record name | NSC135981 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2,2-bis(bromomethyl)propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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